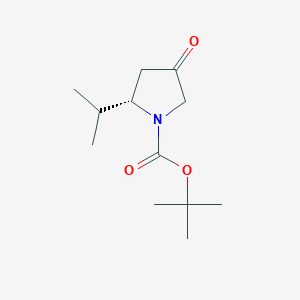
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .
Molecular Structure Analysis
While the exact molecular structure of the compound isn’t available, it likely contains a pyrrolidine ring, an isopropyl group, and a tert-butyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While the exact properties of this compound aren’t available, similar compounds with a tert-butyl group are known to have high water solubility and low volatility .Applications De Recherche Scientifique
Medicinal Chemistry: Chiral Synthesis
This compound is utilized in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals. The tert-butyl group provides steric hindrance, which is beneficial in enantioselective synthesis, leading to the production of drugs with improved efficacy and reduced side effects .
Chemical Biology: Protein Tagging
In chemical biology, the tert-butyl group’s unique reactivity allows it to be used as a probe in NMR studies of macromolecular complexes. This application is particularly valuable in the study of proteins and enzymes, where understanding structure and dynamics is essential for drug design .
Material Science: Polymer Synthesis
The tert-butyl group is also significant in material science, particularly in the synthesis of polymers. Its bulky nature can influence the physical properties of polymers, such as increasing the glass transition temperature, which is important for creating materials with specific characteristics.
Organic Synthesis: Protecting Group
In organic synthesis, the tert-butyl group serves as a protecting group for carboxylic acids. It is easily introduced and removed, providing a strategic advantage in multi-step synthetic routes, especially when selectively protecting multiple functional groups is required .
Biochemistry: Study of Biosynthetic Pathways
The compound’s role in biosynthetic pathways is another area of interest. It can be used to investigate the mechanisms of enzyme-catalyzed reactions, aiding in the understanding of complex biological processes and the development of biocatalysts .
Environmental Chemistry: Biodegradation Studies
Lastly, the tert-butyl group’s involvement in biodegradation pathways makes it a subject of environmental chemistry research. Studying the degradation of tert-butyl-containing compounds helps in assessing their environmental impact and developing strategies for pollution mitigation .
Safety And Hazards
Orientations Futures
The tert-butyl group continues to be a topic of interest in chemistry and biology due to its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways . Future research may explore new synthesis methods, applications, and safety measures for compounds containing this group.
Propriétés
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
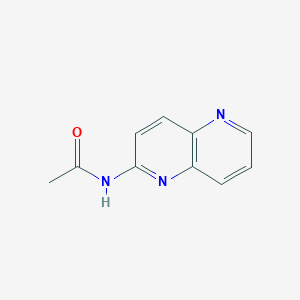

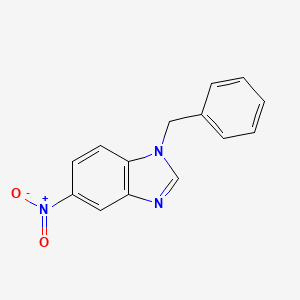
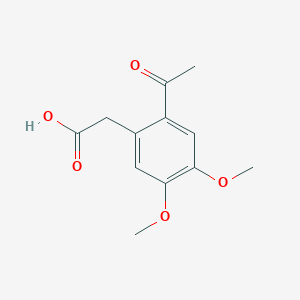

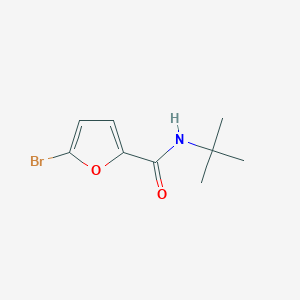




![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)